N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is a complex heterocyclic compound that integrates multiple functional groups, making it a versatile molecule in medicinal chemistry. This compound is part of the pyrazolo[1,5-b]pyridazine family, known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aminopyrazoles with enaminonitriles or enaminones, followed by cyclization reactions . The reaction conditions often require the use of strong bases such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves nucleophilic substitution reactions where nucleophiles replace leaving groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their sedative and anxiolytic properties.
Imidazo[1,2-a]pyrimidines: Widely studied for their applications in medicinal chemistry.
Uniqueness
N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C17H21N7O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H21N7O/c1-3-16-14(13-21-24(16)20-6-1)15-4-7-19-17(22-15)18-5-2-8-23-9-11-25-12-10-23/h1,3-4,6-7,13H,2,5,8-12H2,(H,18,19,22) |
InChI Key |
ZRWNCIWVANTRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origin of Product |
United States |
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